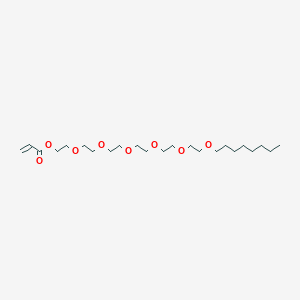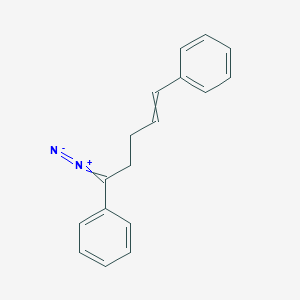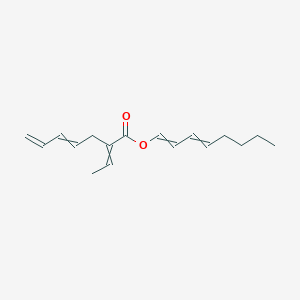
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol is a unique organosilicon compound characterized by its bulky tert-butyl groups and siloxane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol typically involves the reaction of tert-butyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can yield silane or siloxane products.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: Investigated for its role in creating novel therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions. The siloxane backbone allows for flexibility and stability, making it suitable for diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5,5’-Tetra-tert-butyldiphenoquinone: Known for its oxidative properties and used in similar applications.
5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Utilized as a chiral ligand in catalysis.
tert-Butylbenzene: A simpler compound with tert-butyl groups, used in various chemical syntheses.
Uniqueness
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol stands out due to its unique combination of tert-butyl groups and siloxane backbone, providing a balance of steric hindrance and flexibility. This makes it particularly valuable in applications requiring both stability and reactivity.
Eigenschaften
CAS-Nummer |
92810-36-1 |
|---|---|
Molekularformel |
C18H44O4Si3 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
ditert-butyl-[[ditert-butyl(hydroxy)silyl]oxy-dimethylsilyl]oxy-hydroxysilane |
InChI |
InChI=1S/C18H44O4Si3/c1-15(2,3)24(19,16(4,5)6)21-23(13,14)22-25(20,17(7,8)9)18(10,11)12/h19-20H,1-14H3 |
InChI-Schlüssel |
IQVUSEFABGYLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)O[Si](C(C)(C)C)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)






![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)





